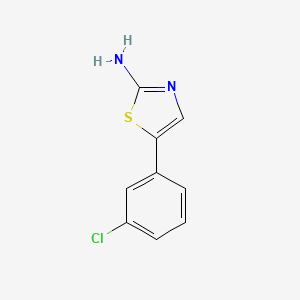
5-(3-クロロフェニル)チアゾール-2-アミン
説明
5-(3-Chlorophenyl)thiazol-2-amine is a compound with the CAS Number: 1249447-08-2 and a molecular weight of 210.69 . The IUPAC name for this compound is 5-(3-chlorophenyl)-1,3-thiazol-2-amine . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of 5-(3-Chlorophenyl)thiazol-2-amine is characterized by a thiazole ring which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
抗菌活性
“5-(3-クロロフェニル)チアゾール-2-アミン”誘導体は、抗菌剤としての可能性が研究されています。 チアゾール環は、スルファチアゾールなど、多くの強力な生物活性化合物に見られる一般的な構造であり、スルファチアゾールは抗菌特性で知られています 。クロロフェニル基の存在により、これらの特性が向上する可能性があり、これらの誘導体は細菌感染症の治療に適しています。
抗レトロウイルス薬開発
リトナビルなどの抗レトロウイルス薬にもチアゾール誘導体が見られます 。 “5-(3-クロロフェニル)チアゾール-2-アミン”の構造モチーフは、HIVやその他のレトロウイルスの複製を阻害できる新規抗レトロウイルス薬の開発に活用できます。
抗真菌用途
チアゾール環を含むアバファンギンなどの化合物は、抗真菌活性を示します 。 “5-(3-クロロフェニル)チアゾール-2-アミン”構造は、さまざまな真菌病原体を標的とする新規抗真菌薬の合成に利用できます。
抗腫瘍剤
チアゾフリンなどのチアゾール誘導体は、抗腫瘍活性を示しています 。 “5-(3-クロロフェニル)チアゾール-2-アミン”の研究は、がん治療に使用できる新規抗腫瘍剤の開発につながる可能性があります。
神経保護剤
チアゾール環は、神経保護作用を持つ化合物に見られます。 “5-(3-クロロフェニル)チアゾール-2-アミン”誘導体は、アルツハイマー病やパーキンソン病などの疾患で重要な、神経細胞の損傷からの保護の可能性について調査できます .
抗炎症および鎮痛特性
チアゾール誘導体は、抗炎症および鎮痛活性を有することが報告されています 。 “5-(3-クロロフェニル)チアゾール-2-アミン”は、さまざまな医学的状態における痛みを軽減し、炎症を抑制する薬剤を設計するための重要な足場となりえます。
作用機序
Target of Action
Thiazole derivatives, which include 5-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a range of biological effects .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .
生化学分析
Biochemical Properties
5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .
Cellular Effects
The effects of 5-(3-Chlorophenyl)thiazol-2-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, 5-(3-Chlorophenyl)thiazol-2-amine has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-(3-Chlorophenyl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Chlorophenyl)thiazol-2-amine have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to 5-(3-Chlorophenyl)thiazol-2-amine results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 5-(3-Chlorophenyl)thiazol-2-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-(3-Chlorophenyl)thiazol-2-amine is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, 5-(3-Chlorophenyl)thiazol-2-amine is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5-(3-Chlorophenyl)thiazol-2-amine is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-(3-Chlorophenyl)thiazol-2-amine can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .
Subcellular Localization
The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 5-(3-Chlorophenyl)thiazol-2-amine interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine is essential for understanding its mechanism of action and therapeutic potential.
特性
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKXBEAXNVKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734141 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249447-08-2 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



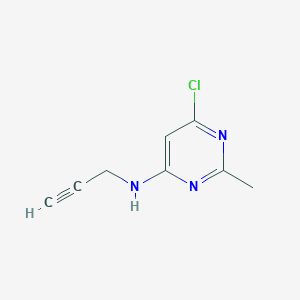

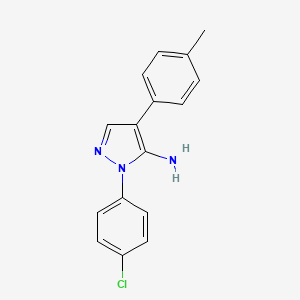
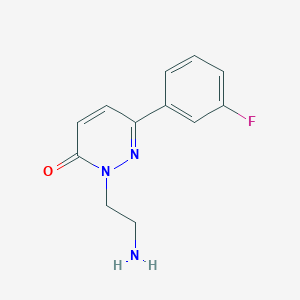
![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)
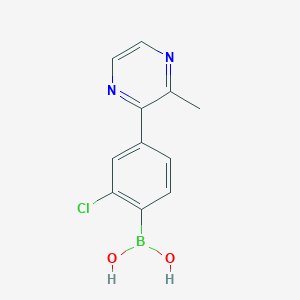


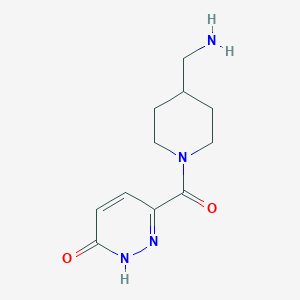
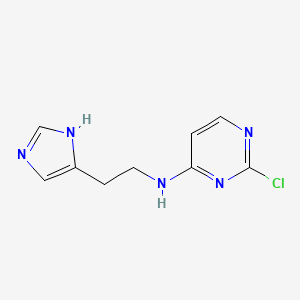
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)
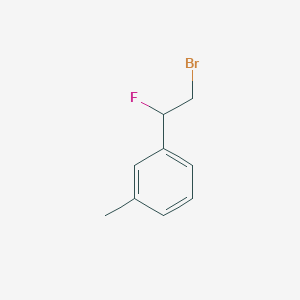
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)